molecular formula C20H13ClF3N3O5S B3649311 N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-3-nitrobenzamide

N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-3-nitrobenzamide

Cat. No.: B3649311
M. Wt: 499.8 g/mol
InChI Key: NBJSEIYXLWLESL-UHFFFAOYSA-N
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Description

The compound “N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-3-nitrobenzamide” is an organic compound . It is related to the class of organic compounds known as diarylethers .


Synthesis Analysis

The synthesis of this compound involves several steps. In one process, the compound of the formula (V) is reacted with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature is carefully controlled to not exceed 70 degrees Celsius .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an isothiocyanate group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the compound of the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance, which can range from colorless to yellow to brown or pale pink . It has a refractive index of 1.5875-1.5925 at 20 degrees Celsius .

Properties

IUPAC Name

N-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O5S/c21-18-9-6-14(11-17(18)20(22,23)24)26-33(31,32)16-7-4-13(5-8-16)25-19(28)12-2-1-3-15(10-12)27(29)30/h1-11,26H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJSEIYXLWLESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-3-nitrobenzamide
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N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-3-nitrobenzamide
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N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-3-nitrobenzamide
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N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-3-nitrobenzamide
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N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-3-nitrobenzamide

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